molecular formula C12H11N3O4 B2911266 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid CAS No. 1052563-78-6

2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzoic acid

Cat. No.: B2911266
CAS No.: 1052563-78-6
M. Wt: 261.237
InChI Key: PVEJKDXNDSBQRS-UHFFFAOYSA-N
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Description

The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” is a solid substance with a molecular weight of 168.2 . It’s stored in a dry environment at 2-8°C . The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid” has a molecular weight of 216.24 .


Synthesis Analysis

A related compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine”, was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .


Molecular Structure Analysis

The molecular formula of “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” is C8H12N2O2 . The InChI code is 1S/C8H12N2O2/c1-5-4-6(2)10(9-5)7(3)8(11)12/h4,7H,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” has a molecular weight of 168.19300, and its molecular formula is C8H12N2O2 . Unfortunately, specific physical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

DMNPB has been used in a variety of scientific research applications. It is used as an inhibitor of enzymes, such as those involved in the biosynthesis of fatty acids and the metabolism of carbohydrates. It has also been used as a fluorescent dye in the study of proteins and as a reagent for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of DMNPB is not fully understood, but it is believed to work by inhibiting the activity of enzymes. It is thought to interact with the active site of the enzyme, blocking its activity and preventing the reaction from occurring.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMNPB are not fully understood, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and the metabolism of carbohydrates, which could potentially lead to changes in metabolic processes. It has also been shown to inhibit the activity of certain proteins, which could lead to changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

DMNPB has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its solubility in a variety of solvents, which makes it easy to use in a variety of experimental setups. It also has a relatively low toxicity, making it safe to use in experiments. However, it can be difficult to isolate the product from the reaction mixture, and it can be difficult to control the reaction conditions.

Future Directions

There are a number of potential future directions for the use of DMNPB. One potential direction is the development of new inhibitors of enzymes, which could be used to study metabolic processes in more detail. Another potential direction is the use of DMNPB as a fluorescent dye in the study of proteins, which could help to better understand the structure and function of proteins. Finally, DMNPB could be used as a reagent for the synthesis of other compounds, which could lead to the development of new drugs and other compounds with potential therapeutic applications.

Synthesis Methods

DMNPB can be synthesized from the reaction of 3,5-dinitrobenzoic acid and 3,5-dimethyl-1H-pyrazole in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product can be isolated by crystallization or recrystallization.

Safety and Hazards

The compound “2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid” has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7-5-8(2)14(13-7)11-4-3-9(15(18)19)6-10(11)12(16)17/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEJKDXNDSBQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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